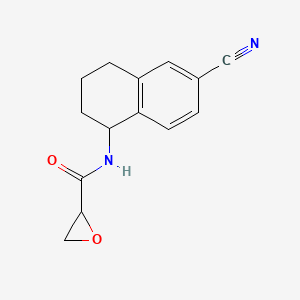
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is a complex organic compound that features a cyano group, a tetrahydronaphthalene moiety, and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide typically involves the reaction of 6-cyano-1,2,3,4-tetrahydronaphthalene with oxirane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioethers.
科学的研究の応用
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)propionamide
Uniqueness
N-(6-Cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for covalent modification of biological targets. This distinguishes it from other similar compounds that lack the oxirane moiety and therefore have different chemical and biological properties.
特性
IUPAC Name |
N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-7-9-4-5-11-10(6-9)2-1-3-12(11)16-14(17)13-8-18-13/h4-6,12-13H,1-3,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPOFPBCHLDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)
![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)
![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)
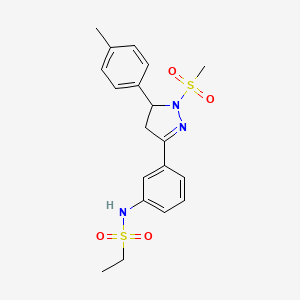
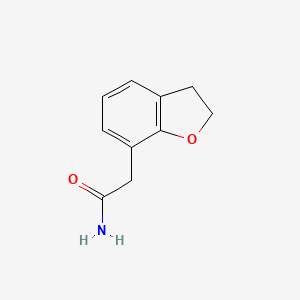
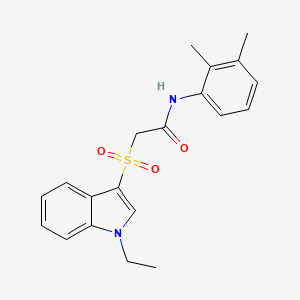

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2501157.png)
![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)
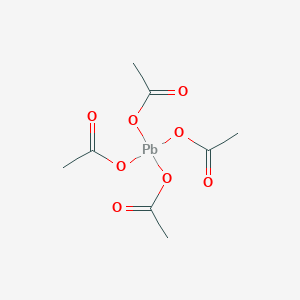
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)
